![molecular formula C13H8FN3O B2735510 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 339104-42-6](/img/structure/B2735510.png)
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that belongs to the class of phenylimidazoles. It consists of a pyridine ring linked to an oxadiazole ring through a CC bond . This compound has garnered interest due to its potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with an oxadiazole ring. The fluorophenyl group contributes to its aromatic character, and the oxadiazole ring introduces heteroatoms (nitrogen and oxygen) into the structure. These features play a crucial role in its biological properties .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Desai et al. (2016) employed a rational approach for the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, demonstrating potent antibacterial and antifungal activities. This research illustrates the compound's potential in developing new antimicrobial agents (Desai, G. M. Kotadiya, A. Trivedi, V. Khedkar, & P. Jha, 2016).
Photoluminescence and Electroluminescence
Yang et al. (2013) synthesized a rhenium complex with the compound, revealing its promising photoluminescence and electroluminescence performances. The study contributes to the understanding of metal-organic frameworks and their applications in light-emitting devices (Wensheng Yang, Wan-Wan Yang, Weisheng Liu, & W. Qin, 2013).
Organic Light-Emitting Diodes (OLEDs)
Shih et al. (2015) developed m-terphenyl oxadiazole derivatives including this compound as electron transporters and hole/exciton blockers for OLEDs. Their work demonstrates the compound's role in enhancing the efficiency and stability of OLEDs, offering insights into materials science and engineering (Cheng-Hung Shih, P. Rajamalli, C. Wu, W. Hsieh, & Chien‐Hong Cheng, 2015).
Anticancer Agents
Vinayak et al. (2017) synthesized novel amine derivatives of the compound, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This highlights the compound's potential in medicinal chemistry and drug development (A. Vinayak, M. Sudha, & Kumar S. Lalita, 2017).
Fluorescent Sensors
Zheng et al. (2013) developed an oxadiazole derivative incorporating the compound as a fluorescence turn-on sensor for Ag+, showcasing its utility in analytical chemistry for metal ion detection (Chunling Zheng, Ailin Yuan, Zhengyu Zhang, Hong Shen, Shuyuan Bai, & Haibo Wang, 2013).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDICPYQLDWSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
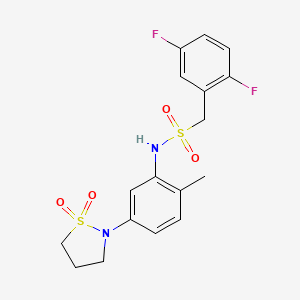
![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)
![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2735433.png)
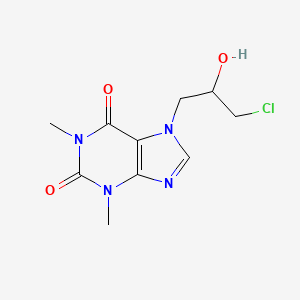
![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)
![2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2735442.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)
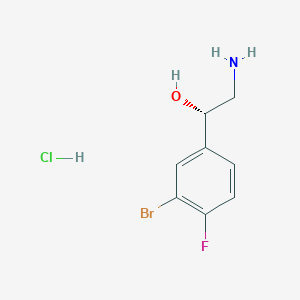
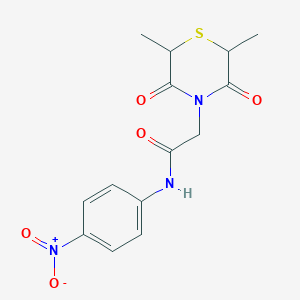
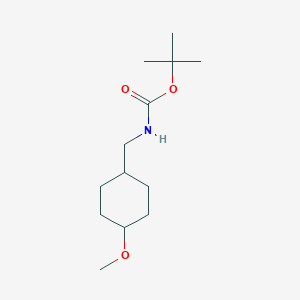
![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)
